4-Hydroxy-3-methoxybenzenesulfonic acid

CAS No.: 7134-11-4

Cat. No.: VC1721438

Molecular Formula: C7H9KO6S

Molecular Weight: 260.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7134-11-4 |

|---|---|

| Molecular Formula | C7H9KO6S |

| Molecular Weight | 260.31 g/mol |

| IUPAC Name | potassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate |

| Standard InChI | InChI=1S/C7H8O5S.K.H2O/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;;/h2-4,8H,1H3,(H,9,10,11);;1H2/q;+1;/p-1 |

| Standard InChI Key | UZXRQGSKGNYWCP-UHFFFAOYSA-M |

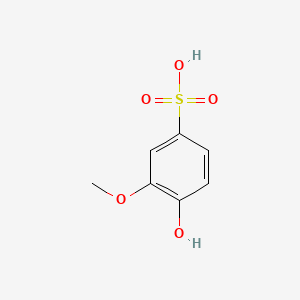

| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+] |

Introduction

Chemical Structure and Properties

4-Hydroxy-3-methoxybenzenesulfonic acid is characterized by its aromatic structure featuring hydroxyl (4-position), methoxy (3-position), and sulfonic acid functional groups attached to a benzene ring. This arrangement of functional groups contributes to its distinctive chemical behavior and reactivity patterns. The compound's structure can be considered a sulfonated derivative of guaiacol (2-methoxyphenol), with the sulfonic acid group positioned para to the hydroxyl group.

The presence of the sulfonic acid group significantly enhances the compound's water solubility, making it suitable for various biological and pharmaceutical applications. Meanwhile, the hydroxyl and methoxy groups contribute to its antioxidant properties and ability to interact with biological systems through hydrogen bonding and other mechanisms.

Synthesis Methods

Laboratory Synthesis

The synthesis of 4-Hydroxy-3-methoxybenzenesulfonic acid typically employs the sulfonation of guaiacol as the primary approach. This process involves treating guaiacol with sulfuric acid or chlorosulfonic acid under carefully controlled conditions to introduce the sulfonic acid group at the 4-position of the aromatic ring.

The reaction requires careful temperature control, typically operating at lower temperatures to prevent over-sulfonation and ensure high yields. The selective positioning of the sulfonic acid group is governed by the electronic effects of the existing hydroxyl and methoxy substituents on the aromatic ring.

Industrial Production

Industrial production of 4-Hydroxy-3-methoxybenzenesulfonic acid follows similar chemical principles but employs specialized equipment and continuous processing techniques to achieve large-scale output. Key factors in industrial synthesis include:

-

Continuous monitoring and tight control of reaction parameters

-

Temperature regulation throughout the process

-

Precise control of reactant concentrations

-

Optimized reaction times to maximize yield

Post-synthesis, the compound undergoes purification through crystallization or other separation techniques to achieve the desired level of purity for commercial applications.

Chemical Reactivity

Reaction Types and Mechanisms

4-Hydroxy-3-methoxybenzenesulfonic acid participates in various chemical reactions owing to its diverse functional groups. The major reaction types include:

-

Oxidation reactions: The hydroxyl group can undergo oxidation to form corresponding quinones under appropriate conditions.

-

Reduction reactions: The sulfonic acid group can be reduced to form sulfonates when exposed to specific reducing agents.

-

Substitution reactions: Both the methoxy and hydroxyl groups influence the electron density distribution in the aromatic ring, directing electrophilic aromatic substitution reactions to specific positions.

Reagents and Conditions

The reactivity of 4-Hydroxy-3-methoxybenzenesulfonic acid is significantly influenced by the reagents and conditions employed. Common reagents include:

-

For oxidation: Potassium permanganate and hydrogen peroxide serve as effective oxidizing agents.

-

For reduction: Sodium borohydride and lithium aluminum hydride can be utilized as reducing agents, though careful control is needed given the multiple functional groups present.

-

For substitution: Electrophilic reagents such as bromine or nitric acid can facilitate substitution reactions at specific positions on the aromatic ring.

Applications in Pharmaceutical Sciences

Expectorant Properties

One of the primary pharmaceutical applications of 4-Hydroxy-3-methoxybenzenesulfonic acid is as an expectorant in medications designed to treat respiratory conditions including bronchitis and sinusitis. As an expectorant, it functions by:

-

Increasing the volume of respiratory tract secretions

-

Facilitating the clearance of mucus through enhanced ciliary action

-

Promoting more effective cough productivity to clear airways

Mechanism of Action

The mechanism through which 4-Hydroxy-3-methoxybenzenesulfonic acid exerts its expectorant effects involves direct action on the mucous membranes lining the respiratory tract. This interaction stimulates secretory processes, resulting in:

-

Increased production of more fluid mucus

-

Enhanced mucociliary clearance

-

Improved expectoration of respiratory secretions

This mechanism makes it valuable in the treatment of productive coughs where clearing airway secretions is beneficial to recovery.

Biochemical Research Applications

4-Hydroxy-3-methoxybenzenesulfonic acid serves as an important reagent in biochemical research settings due to its unique chemical properties and interactions with biological systems.

Enzymatic Studies

In enzyme research, the compound functions as a reagent in biochemical pathways, influencing various cellular processes. Its sulfonic acid group enhances the solubility and reactivity of biomolecules, making it particularly useful in:

-

Enzyme kinetics studies

-

Investigation of metabolic pathways

-

Protein-ligand interaction research

The compound's ability to form stable complexes and participate in specific biochemical reactions makes it valuable in these research contexts.

Antimicrobial Properties

Research Findings

Studies investigating the antimicrobial properties of 4-Hydroxy-3-methoxybenzenesulfonic acid and its derivatives have revealed promising activity against common pathogens. Research has shown that derivatives of this compound exhibit antimicrobial activity against organisms including Staphylococcus aureus and Escherichia coli.

Importantly, modifications to the sulfonated structure have demonstrated enhanced antibacterial efficacy compared to non-sulfonated analogs, suggesting that the sulfonic acid group plays a crucial role in the antimicrobial mechanism.

Comparative Antimicrobial Activity

Table 1 summarizes the comparative antimicrobial activity of 4-Hydroxy-3-methoxybenzenesulfonic acid and its derivatives based on research findings.

| Compound Type | Target Pathogen | Relative Activity | Key Structural Features |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzenesulfonic acid | S. aureus | Moderate | Native structure with sulfonic acid group |

| Sulfonated derivatives | S. aureus | Enhanced | Modified sulfonic acid position/substituents |

| 4-Hydroxy-3-methoxybenzenesulfonic acid | E. coli | Moderate | Native structure with sulfonic acid group |

| Non-sulfonated analogs | Both pathogens | Lower | Lacking sulfonic acid group |

Anti-inflammatory Properties

Inflammatory Response Modulation

Research has investigated the effects of sulfonated derivatives structurally related to 4-Hydroxy-3-methoxybenzenesulfonic acid on inflammatory responses. Studies have shown that these compounds can modulate macrophage activation and reduce the production of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in response to lipopolysaccharide stimulation.

These findings suggest potential applications in treating inflammatory conditions, though further research is needed to fully characterize the anti-inflammatory mechanisms and therapeutic potential.

Industrial Applications

Beyond its pharmaceutical and biochemical applications, 4-Hydroxy-3-methoxybenzenesulfonic acid finds utility in various industrial processes.

Dye and Pigment Production

The compound serves as an important intermediate in the synthesis of dyes and pigments, where its ability to form stable complexes with metal ions makes it particularly valuable. These complexes exhibit specific optical properties that can be harnessed in colorant formulations.

Agrochemical Applications

In the agrochemical sector, 4-Hydroxy-3-methoxybenzenesulfonic acid is utilized in the formulation of various agricultural chemicals where it serves to enhance the effectiveness of active ingredients. Its role includes:

-

Improving the stability of formulations

-

Enhancing the solubility of active ingredients

-

Potentially contributing to the biological activity of the final product

| Application Area | Specific Use | Key Properties Utilized | Reference |

|---|---|---|---|

| Pharmaceutical | Expectorant for respiratory conditions | Mucus-modulating properties | |

| Biochemical Research | Enzymatic reaction studies | Enhanced solubility, reactivity | |

| Antimicrobial Research | Testing against bacterial strains | Structure-activity relationships | |

| Industrial Chemistry | Dye and pigment production | Metal complexation ability | |

| Agrochemicals | Pesticide formulation enhancement | Formulation stability properties | |

| Anti-inflammatory Research | Macrophage response modulation | Cytokine production influence |

Related Compounds and Comparative Analysis

The structural features of 4-Hydroxy-3-methoxybenzenesulfonic acid share similarities with other bioactive compounds, including 4-hydroxybenzoic acid and vanillic acid (4-hydroxy-3-methoxybenzoic acid). Research has shown that these related compounds can interact with human serum albumin (HSA) and exhibit various pharmacological activities .

Additionally, a structurally related compound, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has been investigated for its inhibitory effects on human lipoxygenases, which are enzymes involved in inflammatory processes . This highlights the potential for developing 4-Hydroxy-3-methoxybenzenesulfonic acid derivatives with targeted biological activities.

Future Research Directions

Several promising avenues exist for future research on 4-Hydroxy-3-methoxybenzenesulfonic acid:

-

Development of novel pharmaceutical applications leveraging the compound's expectorant and potential anti-inflammatory properties

-

Further investigation of structure-activity relationships to enhance antimicrobial efficacy

-

Exploration of protein-binding characteristics similar to those observed with related compounds

-

Assessment of environmental fate and ecotoxicological profile to ensure sustainable use

-

Development of new synthetic methodologies to improve production efficiency and reduce environmental impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume